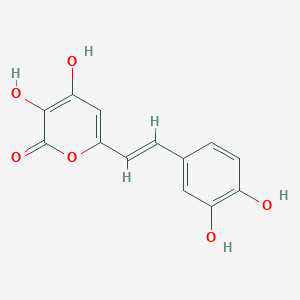

(e)-6-(3,4-Dihydroxystyryl)-3,4-dihydroxy-2h-pyrane-2-one

CAS No.: 1799964-66-1

Cat. No.: VC5386543

Molecular Formula: C13H10O6

Molecular Weight: 262.217

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1799964-66-1 |

|---|---|

| Molecular Formula | C13H10O6 |

| Molecular Weight | 262.217 |

| IUPAC Name | 6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxypyran-2-one |

| Standard InChI | InChI=1S/C13H10O6/c14-9-4-2-7(5-10(9)15)1-3-8-6-11(16)12(17)13(18)19-8/h1-6,14-17H/b3-1+ |

| Standard InChI Key | KBZZJHPTCGVLDQ-HNQUOIGGSA-N |

| SMILES | C1=CC(=C(C=C1C=CC2=CC(=C(C(=O)O2)O)O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Hispidin features a 2-pyrone ring substituted with hydroxyl groups at positions 3, 4, and 6, with a trans-configured styryl group at C-6 (Figure 1). The (E)-stereochemistry of the styryl moiety is critical for its biological activity and interaction with enzymes .

Molecular Formula: C₁₃H₁₀O₅

Molecular Weight: 246.21 g/mol

IUPAC Name: 6-[(E)-2-(3,4-Dihydroxyphenyl)ethenyl]-3,4-dihydroxy-2H-pyran-2-one .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 240–242°C (decomposes) | |

| Solubility | Soluble in DMSO, methanol; insoluble in water | |

| UV-Vis Absorption | λₘₐₓ = 320 nm (pH-dependent) | |

| pKa Values | ~7.2 (phenolic hydroxyls) |

The compound’s fluorescence and pH-dependent spectral shifts make it suitable for optical studies . Its instability in alkaline conditions necessitates storage in acidic buffers .

Synthesis and Biosynthesis Pathways

Chemical Synthesis

Hispidin is synthesized via aldol condensation between caffeic acid derivatives and 4-hydroxy-6-methyl-2-pyrone, followed by oxidative cyclization . Key methods include:

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Aldol Condensation | NaOH, ethanol, 60°C, 12h | 45 | |

| Enzymatic Hydroxylation | Hispidin 3-hydroxylase, NADPH | 90 |

Enzymatic routes using fungal monooxygenases (e.g., Mycena chlorophos McH3H) offer higher regioselectivity for 3-hydroxyhispidin, a luciferin precursor .

Biosynthesis in Fungi

In bioluminescent fungi, hispidin is biosynthesized via:

-

Polyketide Pathway: Caffeic acid undergoes β-oxidation and cyclization to form hispidin .

-

Hydroxylation: McH3H catalyzes NADPH-dependent 3-hydroxylation to yield 3-hydroxyhispidin (fungal luciferin) .

Biological Activities and Mechanisms

Antioxidant and Anti-inflammatory Effects

Hispidin scavenges reactive oxygen species (ROS) via its catechol and α,β-unsaturated ketone moieties . It inhibits NF-κB and MAPK pathways, reducing pro-inflammatory cytokines like TNF-α and IL-6 .

| Mechanism | Cell Line Tested | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Apoptosis Induction | HepG2 (liver cancer) | 12.3 | |

| Angiogenesis Inhibition | HUVEC (endothelial cells) | 8.7 |

Hispidin downregulates VEGF and MMP-9, impeding tumor metastasis .

Role in Fungal Bioluminescence

Hispidin is a precursor to 3-hydroxyhispidin, the luciferin in Mycena chlorophos. McH3H hydroxylates hispidin in an NADPH/O₂-dependent reaction, producing light-emitting oxyluciferin .

Applications and Industrial Relevance

Therapeutic Applications

-

Neuroprotection: Modulates Nrf2/ARE pathways to combat oxidative stress in neurodegenerative diseases .

-

Antidiabetic Effects: Enhances GLUT4 translocation in adipocytes, improving glucose uptake .

Bioluminescence Imaging

Engineered McH3H variants enable NADH-dependent hispidin hydroxylation, expanding bioluminescence tools for live-cell imaging .

Stability and Degradation

Hispidin degrades under UV light and alkaline conditions, forming quinones and dimers . Stabilization strategies include:

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume